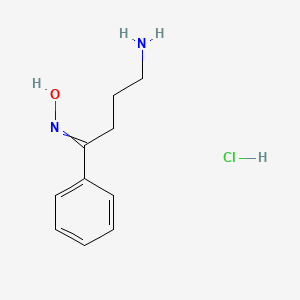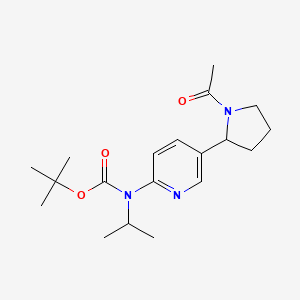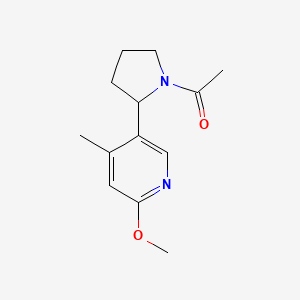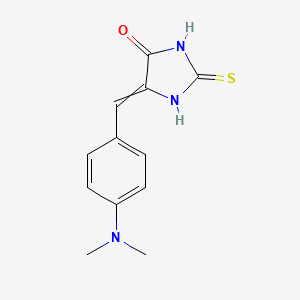
3-(2-Aminophenyl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-氨基苯基)丙酸盐酸盐是一种有机化合物,分子式为C9H12ClNO2。它是丙酸的衍生物,氨基连接在苯环的第二个碳原子上。
准备方法
合成路线和反应条件
3-(2-氨基苯基)丙酸盐酸盐的合成通常涉及以下步骤:
起始原料: 合成从2-硝基苯甲醛开始。
还原: 硝基在钯催化剂存在下,使用还原剂如氢气还原为氨基。
丙酸衍生物的形成: 然后,将得到的2-氨基苯甲醛在碱的存在下,与丙二酸进行Knoevenagel缩合反应,形成3-(2-氨基苯基)丙酸。
盐酸盐的形成: 最后,用盐酸处理该化合物,将其转化为其盐酸盐。
工业生产方法
3-(2-氨基苯基)丙酸盐酸盐的工业生产方法通常涉及在受控条件下进行大规模还原和缩合反应,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-(2-氨基苯基)丙酸盐酸盐经历各种类型的化学反应,包括:
氧化: 氨基可以被氧化形成亚硝基或硝基衍生物。
还原: 该化合物可以被还原形成相应的胺。
取代: 芳香环可以发生亲电取代反应,例如硝化、磺化和卤化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 或带有钯催化剂的氢气等还原剂。
取代: 亲电取代反应通常需要硝酸 (HNO3) 等试剂进行硝化,硫酸 (H2SO4) 进行磺化,卤素 (Cl2, Br2) 进行卤化。
主要形成的产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成伯胺。
取代: 形成具有各种官能团的取代芳香族化合物。
科学研究应用
3-(2-氨基苯基)丙酸盐酸盐在科学研究中有着广泛的应用:
化学: 用作有机合成中的构建块,以及制备更复杂分子的中间体。
生物学: 研究其在生化途径中的潜在作用,以及作为探针研究酶机制。
医药: 研究其潜在的治疗效果,以及作为合成药物化合物的先导化合物。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
3-(2-氨基苯基)丙酸盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。氨基可以与生物分子形成氢键和静电相互作用,影响其结构和功能。该化合物也可能参与氧化还原反应,影响细胞过程和信号通路。
相似化合物的比较
类似化合物
- 3-(4-氨基苯基)丙酸
- 2-氨基-3-(4-硝基苯基)丙酸盐酸盐
- 3-(3-氨基苯基)丙酸
独特性
3-(2-氨基苯基)丙酸盐酸盐的独特性在于氨基在苯环上的位置,这影响了其化学反应性和与生物分子的相互作用。这种位置差异可能导致与它的异构体和类似物相比,具有不同的物理和化学性质。
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
3-(2-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
InChI 键 |
HMWLJMFCEKWTPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)



